1H-Pyrrole-2,5-dione, 1-undecyl-
Description
Contextualization of N-Substituted Maleimides as Versatile Chemical Scaffolds
The maleimide (B117702) structure is recognized as a highly versatile chemical scaffold in scientific research. Its reactivity and structural features make it a valuable component in the synthesis of a wide array of functional molecules. The electron-deficient carbon-carbon double bond in the maleimide ring readily participates in various chemical reactions, including Michael additions and Diels-Alder cycloadditions. This reactivity allows for the conjugation of maleimides to other molecules, a property extensively utilized in bioconjugation to label proteins and other biomolecules.
Furthermore, the maleimide core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Research has demonstrated that N-substituted maleimides can exhibit a range of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The ability to easily modify the substituent on the nitrogen atom allows for the fine-tuning of these biological activities, making N-substituted maleimides a focal point for the development of new therapeutic agents.
Significance of the Undecyl Moiety in N-Alkyl-1H-Pyrrole-2,5-dione Systems
The undecyl group is a straight-chain alkyl group consisting of eleven carbon atoms (C11H23). In the context of N-alkyl-1H-pyrrole-2,5-dione systems, the presence of this long alkyl chain significantly influences the physicochemical properties and biological activity of the molecule.
One of the primary effects of the undecyl moiety is the substantial increase in lipophilicity, or "fat-friendliness," of the compound. This property governs how the molecule interacts with biological membranes and can enhance its ability to penetrate cells. Studies on various classes of compounds have shown that increasing the length of an alkyl chain can lead to enhanced antimicrobial activity up to a certain point, a phenomenon often referred to as the "cutoff effect". nih.gov The increased lipophilicity allows the molecule to better associate with and disrupt the lipid bilayers of microbial cell membranes. Research on other long-chain alkyl-substituted compounds has demonstrated a correlation between chain length and antimicrobial efficacy, with longer chains often showing greater potency against various microorganisms. researchgate.net
Moreover, the undecyl chain can influence the self-assembly and surface properties of the molecule. Long alkyl chains are known to promote organization on surfaces, which is relevant in materials science for creating modified surfaces with specific wettability characteristics. researchgate.net In the case of 1H-Pyrrole-2,5-dione, 1-undecyl-, the undecyl group would be expected to contribute to a more hydrophobic character, impacting its interactions in both biological and material systems.
Scope of Academic Research on 1H-Pyrrole-2,5-dione, 1-undecyl-
While broad research exists for N-substituted maleimides, specific academic studies focusing exclusively on 1H-Pyrrole-2,5-dione, 1-undecyl- are limited. Much of the understanding of this particular compound is derived from the general principles established for N-alkylmaleimides and the well-documented effects of long alkyl chains on molecular properties.
The synthesis of 1H-Pyrrole-2,5-dione, 1-undecyl- typically involves the reaction of maleic anhydride (B1165640) with undecylamine. This straightforward synthetic route makes it an accessible compound for various research applications.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C15H25NO2 |
| Molecular Weight | 251.36 g/mol |
| LogP (octanol-water partition coefficient) | 3.67 |
| Log(BCF) (Bioconcentration Factor) | 1.08 |
| Log(VP) (Vapor Pressure) | -4.51 |
This data is derived from predictive models and provides an estimation of the compound's properties.
Research into long-chain N-alkylmaleimides suggests potential applications for 1H-Pyrrole-2,5-dione, 1-undecyl- in several areas:
Antimicrobial Research: Based on the known antimicrobial properties of other long-chain alkyl-substituted compounds, 1H-Pyrrole-2,5-dione, 1-undecyl- is a candidate for investigation as an antimicrobial agent. Its high lipophilicity could facilitate the disruption of bacterial or fungal cell membranes. nih.gov
Polymer and Materials Science: The maleimide group can participate in polymerization reactions. The undecyl chain would impart hydrophobicity to the resulting polymer, making it potentially useful for creating water-repellent coatings or modifying the surface properties of materials. researchgate.net
Bioconjugation and Surface Modification: The reactivity of the maleimide ring allows for the attachment of this molecule to surfaces or other molecules. The long undecyl chain could then be used to create a hydrophobic surface on a variety of substrates. nih.govrsc.org
Properties
IUPAC Name |
1-undecylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-8-9-10-13-16-14(17)11-12-15(16)18/h11-12H,2-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFSFTYSPSADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407785 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113411-18-0 | |
| Record name | 1-Undecyl-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113411-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 1h Pyrrole 2,5 Dione, 1 Undecyl
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It involves the [4+2] cycloaddition of a conjugated diene and a dienophile.
Maleimides, including N-undecylmaleimide, are excellent dienophiles in Diels-Alder reactions. masterorganicchemistry.com The two electron-withdrawing carbonyl groups flanking the double bond render it highly electrophilic and thus reactive towards electron-rich dienes. masterorganicchemistry.comorganic-chemistry.org For the reaction to occur, the diene must be in a conjugated system and adopt an s-cis conformation. masterorganicchemistry.com The rate of the Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com
The reaction between a furan (B31954) derivative and a maleimide (B117702) is a well-studied example of a Diels-Alder reaction. rsc.orgrsc.org The reaction leads to the formation of endo and exo diastereomers. rsc.org The ratio of these isomers is influenced by factors such as the substituents on both the furan and the maleimide, the reaction temperature, and the presence of a nucleophile. rsc.org Generally, electron-withdrawing substituents on the maleimide favor the formation of the endo adduct. rsc.org
The formation of Diels-Alder adducts is a concerted process, meaning that the new sigma bonds are formed in a single transition state. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com When cyclic dienes and dienophiles are used, two primary stereochemical outcomes are possible: endo and exo addition. masterorganicchemistry.comlibretexts.org
The endo product is often favored kinetically, even though it is typically the more sterically hindered isomer. masterorganicchemistry.com This preference is attributed to "secondary orbital interactions," where the p-orbitals of the electron-withdrawing groups on the dienophile overlap with the p-orbitals of the developing double bond in the diene at the transition state. masterorganicchemistry.com This additional overlap stabilizes the endo transition state, leading to its preferential formation. masterorganicchemistry.com However, the exo product is usually the thermodynamically more stable isomer. masterorganicchemistry.com The selectivity for the endo product can be enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl groups of the dienophile and lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby strengthening the secondary orbital interactions. masterorganicchemistry.com
The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, is also an important mechanistic consideration. The temperature at which the cycloreversion occurs is dependent on the structure of the adduct, with endo adducts often undergoing retro-Diels-Alder at lower temperatures than their exo counterparts. rsc.orgnih.gov It has been shown that the isomerization from the endo to the more stable exo diastereomer can proceed through a retro-Diels-Alder reaction of the endo adduct followed by a subsequent Diels-Alder reaction. rsc.org
| Diene | Dienophile | Conditions | Product(s) | Observations |
| Furan | N-methylmaleimide | Aqueous solution, 60 °C | exo and endo adducts | The exo isomer is slightly favored over the endo. The adducts exist primarily as the geminal diol in aqueous media. tudelft.nl |
| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Microwave, 140 °C, 5 min | Exo and endo adducts | Reaction time is significantly reduced with microwave heating compared to conventional methods. |
| Anthracene | Maleic anhydride (B1165640) | Xylene, reflux | Cycloadduct | Anthracene is a less reactive diene due to its aromaticity, requiring high temperatures for the reaction to proceed. mnstate.edu |
Thiol-Maleimide Conjugation Mechanisms
The reaction between a thiol and a maleimide is a widely utilized bioconjugation technique due to its high selectivity and rapid reaction rates under physiological conditions.
The core of the thiol-maleimide conjugation is a Michael addition reaction, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide. masterorganicchemistry.comyoutube.com The reaction is typically initiated by the thiolate anion, which is a more potent nucleophile than the neutral thiol. vaia.com Therefore, the reaction is often carried out at a pH between 7 and 7.5 to ensure a sufficient concentration of the thiolate anion while minimizing side reactions.
The mechanism proceeds through the following steps:
Deprotonation of the thiol to form the thiolate anion.
Nucleophilic attack of the thiolate on one of the carbons of the maleimide double bond, leading to the formation of a carbanion intermediate that is stabilized by resonance with the adjacent carbonyl groups.
Protonation of the carbanion to yield the stable thioether adduct. masterorganicchemistry.com
This reaction is highly chemoselective for thiols, especially in the presence of other nucleophiles like amines.
The kinetics of the thiol-maleimide reaction are generally fast. However, the stability of the resulting succinimide (B58015) thioether adduct can be a concern. The adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, especially in the presence of other thiols like glutathione (B108866) in a biological environment. nih.govnih.gov
The stability of the adduct is influenced by the substituents on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent can increase the rate of hydrolysis of the succinimide ring. nih.gov This ring-opening is a crucial step in stabilizing the conjugate, as the resulting maleamic acid derivative is no longer susceptible to the retro-Michael reaction. nih.govnih.gov While common N-alkyl maleimides hydrolyze slowly, those with electron-withdrawing groups can be intentionally hydrolyzed to create highly stable conjugates. nih.gov
| N-Substituent on Maleimide | Thiol | pH | Half-life of Ring-Opening (t½) | Half-life of Thiol Exchange (t½) |
| Ethyl | N-acetylcysteine | 7.4 | ~200 hours | ~40 hours |
| Aminoethyl (protonated) | N-acetylcysteine | 7.4 | ~0.4 hours | - |
| iPr-carbamoyl-aminoethyl | N-acetylcysteine | 7.4 | ~52 hours | - |
Data adapted from studies on N-substituted maleimides and their succinimide thioether adducts. The specific rates for 1-undecyl-1H-pyrrole-2,5-dione may vary but are expected to follow similar trends to N-alkyl maleimides. nih.govprolynxinc.com
Other Addition Reactions Involving the Maleimide Double Bond
The electrophilic double bond of 1-undecyl-1H-pyrrole-2,5-dione is susceptible to attack by a range of other nucleophiles besides thiols. These Michael addition reactions provide a versatile platform for the synthesis of various substituted succinimides. masterorganicchemistry.comyoutube.com
Common nucleophiles that can add to the maleimide double bond include:
Amines: Primary and secondary amines can undergo aza-Michael addition to the maleimide double bond. This reaction is generally slower than the thiol-Michael addition.
Enolates: Stabilized enolates, such as those derived from 1,3-dicarbonyl compounds, are effective nucleophiles in Michael additions to maleimides. youtube.com
Organocuprates: These reagents, also known as Gilman reagents, are excellent for delivering alkyl or aryl groups in a 1,4-conjugate addition fashion to α,β-unsaturated carbonyl compounds like maleimides.
These addition reactions expand the synthetic utility of 1-undecyl-1H-pyrrole-2,5-dione beyond its use in Diels-Alder and thiol-conjugation reactions, allowing for the introduction of a wide variety of functional groups.
Polymerization Chemistry of 1h Pyrrole 2,5 Dione, 1 Undecyl
Homopolymerization Mechanisms and Characteristics
The homopolymerization of N-substituted maleimides like 1H-Pyrrole-2,5-dione, 1-undecyl- primarily proceeds through a radical mechanism. The double bond within the maleimide (B117702) ring is susceptible to attack by radical species, leading to the formation of a polymer chain.
N-substituted maleimides can undergo radical polymerization, often initiated by thermal or photochemical means. researchgate.net The process can even be initiated without a photoinitiator, as the maleimide group itself can form reactive species upon excitation. researchgate.net The polymerization of N-(alkyl-substituted phenyl)maleimides, for instance, has been shown to yield thermally stable polymers. acs.org
The generally accepted mechanism for radical polymerization involves three key stages:
Initiation: A radical initiator (e.g., AIBN - azobisisobutyronitrile) decomposes upon heating to generate primary radicals. These radicals then attack the electron-poor double bond of the maleimide ring, forming a monomer radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. The bulky N-substituent can influence the rate of propagation.
Termination: The growth of polymer chains is halted through mechanisms such as combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.
The kinetics of the radical polymerization of N-substituted maleimides have been investigated to understand the influence of reaction parameters on the polymerization rate and the resulting polymer characteristics. For example, studies on the radical polymerization of N-(2-alkoxycarbonylphenyl)maleimides revealed that the polymerization rate (Rp) can be represented by the equation Rp = k[Monomer]^x[Initiator]^y. tandfonline.com A kinetic study of N-(2-n-butoxycarbonylphenyl)maleimide (2BCPhMI) polymerization showed the rate to be Rp = k[2BCPhMI]^0.84[MAIB]^0.88, where MAIB is the initiator. tandfonline.com The unusually high reaction order with respect to the initiator was attributed to the termination rate constant being dependent on the initiator concentration. tandfonline.com
Detailed kinetic analyses, often employing techniques like electron spin resonance (ESR) spectroscopy, allow for the determination of the propagation (kp) and termination (kt) rate constants. tandfonline.com These parameters are crucial for controlling the chain growth and, consequently, the molecular weight and polydispersity of the final polymer.
Table 1: Kinetic Data for Radical Polymerization of a Representative N-Substituted Maleimide
| Monomer | Initiator | Polymerization Rate (Rp) Equation | Notes |
| N-(2-n-butoxycarbonylphenyl)maleimide | MAIB | Rp = k[Monomer]^0.84[Initiator]^0.88 | The high reaction order with respect to the initiator suggests complex termination kinetics. tandfonline.com |
This table is representative of kinetic studies on N-substituted maleimides.
Copolymerization Strategies with 1H-Pyrrole-2,5-dione, 1-undecyl-
Copolymerization extends the range of properties achievable with N-undecylmaleimide by incorporating other monomers into the polymer chain. The electron-deficient nature of the maleimide double bond strongly influences the copolymerization behavior, often leading to highly ordered structures.
N-substituted maleimides, being electron-acceptor monomers, readily undergo alternating copolymerization with electron-donor monomers. acs.orgacs.org This process is often mediated by the formation of a charge-transfer complex (CTC) between the two comonomers. acs.orgacs.org When 1H-Pyrrole-2,5-dione, 1-undecyl- is copolymerized with an electron-rich monomer such as styrene (B11656), the monomers tend to add to the growing chain in a strictly alternating sequence (A-B-A-B-), regardless of the initial monomer feed ratio over a wide range. acs.orgtandfonline.com
The free-radical copolymerization of styrene (St) and N-(4-bromophenyl)maleimide (4BPMI), for example, yielded an alternating copolymer with monomer reactivity ratios of r1 (St) = 0.0218 and r2 (4BPMI) = 0.0232. tandfonline.com These low values, both approaching zero, are characteristic of a strong tendency toward alternation. The photo-induced copolymerization of maleimides with vinyl ethers is another example where the two monomers are consumed at similar rates, leading to the formation of an alternating copolymer. kpi.ua
Table 2: Monomer Reactivity Ratios for a Representative Maleimide-Styrene System
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |
| Styrene | N-(4-bromophenyl)maleimide | 0.0218 ± 0.0064 | 0.0232 ± 0.0112 | ~0.0005 | Alternating tandfonline.com |
This data illustrates the strong alternating tendency in the free-radical copolymerization of styrene and an N-substituted maleimide.
While alternating copolymers are common, other architectures like random and block copolymers can also be synthesized.
Random Copolymers: A random copolymer is formed when the monomer units are arranged randomly along the polymer chain. wikipedia.org For N-substituted maleimides, this typically occurs when copolymerized with a monomer that does not have a strong electronic affinity for forming a charge-transfer complex, or under specific reaction conditions that disrupt the formation of such complexes.
Block Copolymers: Block copolymers consist of long sequences, or "blocks," of one monomer followed by a block of another monomer (A-A-A-A-B-B-B-B). wikipedia.org These are synthesized by sequential polymerization. wikipedia.org For instance, one could first polymerize a block of N-undecylmaleimide and then add a second monomer to grow another block from the active ends of the initial polymer chains. This process requires a "living" or controlled polymerization technique to maintain reactive chain ends. cornell.edu The distinct blocks can undergo microphase separation, leading to the formation of ordered nanostructures. wikipedia.org The synthesis of block copolymers containing N-substituted maleimides has been achieved using controlled radical polymerization methods. researchgate.net
Controlled Polymerization Techniques
To synthesize well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers, controlled polymerization techniques are employed. researchgate.net
Prominent controlled radical polymerization (CRP) methods applicable to N-substituted maleimides include:
Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully used for the controlled copolymerization of N-substituted maleimides with styrene. acs.orgacs.org This method uses a transition metal complex (e.g., a copper-bipyridine complex) to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth. acs.org This technique enables the synthesis of copolymers with predetermined molecular weights and narrow PDI. acs.orgacs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method that uses a chain transfer agent (CTA) to mediate the polymerization. It has been employed for the one-pot synthesis of alternating copolymers containing maleimide units. researchgate.net Specialized RAFT agents derived from N-alkyl substituted maleimides have also been developed to create polymers with functional groups at specific positions. rsc.org
Nitroxide-Mediated Polymerization (NMP): NMP is another technique that has been used to synthesize block copolymers of styrene and maleic anhydride (B1165640), a related system, demonstrating its potential for controlling polymerization involving maleimide-type monomers. researchgate.net
These methods provide excellent control over the polymer architecture, which is essential for creating advanced materials from monomers like 1H-Pyrrole-2,5-dione, 1-undecyl-. acs.org
Table 3: Illustrative Data from a Controlled Polymerization of a Functional Monomer
| Conversion (%) | Mn (SEC) | PDI (Mw/Mn) |
| 25 | 10,500 | 1.15 |
| 50 | 20,200 | 1.12 |
| 75 | 30,100 | 1.10 |
| 95 | 38,500 | 1.08 |
This table illustrates the typical evolution of number-average molecular weight (Mn) and polydispersity index (PDI) with monomer conversion in a controlled/"living" radical polymerization, showing linear growth of Mn and consistently low PDI values. Inspired by data from controlled polymerizations. acs.org
Atom Transfer Radical Polymerization (ATRP) of Maleimide Derivatives
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/'living' radical polymerization (RDRP) technique used to synthesize polymers with predetermined molecular weights, low dispersity, and complex architectures. rsc.org While the direct ATRP of maleimides can be challenging, functional polymers bearing maleimide groups are often prepared using ATRP of other monomers, followed by modification, or by using initiators or terminators containing the maleimide moiety.
For instance, a pyrrole-bearing methacrylate (B99206) monomer, 2-(1H-pyrrole-1-yl)ethyl methacrylate (PyEMA), has been successfully polymerized via conventional and surface-initiated ATRP. nih.gov This demonstrates that the pyrrole (B145914) functionality, which is structurally related to the maleimide ring, is compatible with ATRP conditions. The polymerization of PyEMA was achieved using a copper-based catalyst system with a ligand such as pentamethyldiethylenetriamine (PMDETA). nih.gov Such approaches could be adapted for monomers like 1H-Pyrrole-2,5-dione, 1-undecyl- to create well-defined homopolymers or block copolymers.
Recent advancements have led to the development of fully oxygen-tolerant ATRP systems, which simplifies the experimental setup. rsc.org These systems, often triggered by photo-initiators for continuous activator regeneration (PICAR), can proceed in the presence of air, making the polymerization of monomers like N-isopropylacrylamide (NIPAM) and methyl acrylate (B77674) (MA) more practical. rsc.org The application of such robust ATRP methods to N-alkylmaleimides like 1-undecyl-1H-pyrrole-2,5-dione could facilitate the synthesis of advanced polymeric materials under ambient conditions.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, another RDRP method, has also been effectively used for maleimide derivatives. rsc.orgchemrxiv.org Strategies for incorporating N-alkyl substituted maleimides into RAFT agents have been developed, allowing for the synthesis of polymers with functional groups at the chain ends. rsc.org
Table 1: Representative Conditions for ATRP of a Related Monomer
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| 2-(1H-pyrrole-1-yl)ethyl methacrylate (PyEMA) | Ethyl α-bromoisobutyrate (EBiB) | Cu(I)Br / PMDETA | Anisole | Ambient | nih.gov |
| N-isopropylacrylamide (NIPAM) | - | CuBr₂ / Tris[2-(dimethylamino)ethyl]amine | Water | Ambient (UV) | rsc.org |
Living Polymerization Methods for Defined Macromolecular Structures
Living polymerizations are chain growth processes devoid of chain transfer and termination steps, enabling the synthesis of polymers with highly controlled molecular weights, narrow molecular weight distributions (low polydispersity index), and complex architectures like block copolymers. wikipedia.orgyoutube.comresearchgate.net
Anionic polymerization is a prominent living polymerization method that has been applied to N-substituted maleimides. acs.orgnih.gov The polymerization of N-phenylmaleimide, for example, can be initiated by anionic initiators in aprotic solvents. acs.org This technique allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio. researchgate.net More recently, the anionic polymerization of nonaromatic maleimides has been explored to create novel luminescent materials. nih.gov This method allows for fine control over the polymer structure, which in turn regulates the material's properties. nih.gov By applying anionic polymerization to 1H-Pyrrole-2,5-dione, 1-undecyl-, it is possible to produce well-defined homopolymers and block copolymers where the undecyl side chains can influence the final material properties.
Besides anionic polymerization, other controlled polymerization techniques that exhibit living characteristics, such as RAFT and ATRP, are crucial for creating defined macromolecular structures from maleimide derivatives. wikipedia.orgnih.gov These methods suppress termination reactions, allowing for the synthesis of block copolymers by the sequential addition of different monomers. wikipedia.orgyoutube.com The ability to control end-groups is another significant advantage of living polymerizations. wikipedia.org
Table 2: Characteristics of Living Polymerization
| Feature | Description | Significance | Reference |
|---|---|---|---|
| No Termination/Transfer | Growing polymer chains remain active throughout the polymerization. | Allows for predictable molecular weights and low polydispersity. | wikipedia.org |
| Fast Initiation | The rate of chain initiation is much faster than the rate of chain propagation. | Ensures all polymer chains grow simultaneously and have similar lengths. | wikipedia.orgresearchgate.net |
| Block Copolymer Synthesis | The living nature allows for the sequential addition of different monomers. | Enables the creation of materials with distinct blocks and tailored properties. | wikipedia.org |
| End-Group Control | The active chain ends can be purposefully terminated with functional groups. | Facilitates the synthesis of telechelic polymers and macromolecular building blocks. | wikipedia.org |
Formation of Functional Polymer Architectures
The maleimide group is a versatile functional handle for creating complex polymer architectures. rsc.orgwikipedia.orgacs.org
End-Functionalized (Telechelic) Polymers
Telechelic polymers are macromolecules that contain reactive functional groups at their chain ends. nih.gov These polymers are valuable as building blocks for creating more complex structures like block copolymers, networks, and for surface modification. The synthesis of telechelic polymers often relies on living or controlled polymerization methods. nih.gov
For maleimide-containing polymers, RAFT polymerization offers a direct route to end-functionalized structures. rsc.org By designing RAFT agents that incorporate an N-alkyl substituted maleimide, it is possible to introduce this functionality at the terminus of a polymer chain. rsc.org This approach facilitates the synthesis of α,β,ω-functional polymers. rsc.org For instance, a telechelic polystyrene with a terminal maleimide group can be synthesized, which is then reactive towards thiols for bioconjugation or further modification. acs.org
The synthesis of telechelic polyamides with low glass transition temperatures has also been reported, formed from monomers that create tertiary amide linkages. google.com These telechelic oligomers can be further reacted to form high molecular weight or crosslinked polymers. google.com The principles of these syntheses can be extended to create telechelic polymers based on 1H-Pyrrole-2,5-dione, 1-undecyl-.
Graft and Branch Copolymer Synthesis
Graft and branched copolymers consist of a main polymer backbone with one or more side chains that differ in composition or structure. These architectures are known to influence the physical and mechanical properties of materials. researchgate.netchemrxiv.org
The synthesis of graft copolymers can be achieved through several strategies, including "grafting-to," "grafting-from," and "grafting-through" (macromonomer) approaches. The maleimide functionality is particularly useful in "grafting-to" methods, where pre-synthesized side chains with a reactive end-group (e.g., a thiol) are attached to a polymer backbone containing maleimide units.
Alternatively, a monomer like 1H-Pyrrole-2,5-dione, 1-undecyl- can be copolymerized with other monomers to introduce the maleimide functionality along a polymer backbone. These maleimide groups can then serve as points for subsequent grafting reactions. For example, a backbone polymer containing azide (B81097) groups can be functionalized with alkyne-terminated side chains via a copper-catalyzed click reaction to form a graft copolymer. nih.gov A similar strategy could involve a backbone with thiol groups reacting with a polymer bearing maleimide side chains.
One-pot synthesis methods combining free radical polymerization and polyaddition have been developed to create graft copolymers with controllable molecular weights. researchgate.net For example, a polymer bearing thiol groups can act as a polymeric chain transfer agent in the free radical polymerization of a monomer like styrene to form graft copolymers. researchgate.net
Table 3: Strategies for Graft Copolymer Synthesis
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Grafting-to | Pre-formed side chains are attached to a polymer backbone. | Attaching thiol-terminated chains to a maleimide-functionalized backbone. | nih.gov |
| Grafting-from | Side chains are grown from initiation sites along a polymer backbone. | Initiating ROP of ε-caprolactone from hydroxyl groups on a polymer backbone. mdpi.com | mdpi.com |
| Grafting-through | A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized. | Copolymerizing a maleimide-terminated macromonomer with other vinyl monomers. | researchgate.net |
Crosslinking Reactions in Polymer Systems Utilizing Maleimide Functionality
The maleimide group is highly effective for crosslinking polymer chains, which is essential for forming stable networks in materials like hydrogels and thermosets. acs.orgnih.gov The crosslinking enhances mechanical properties, thermal stability, and solvent resistance.
The most common crosslinking reaction involving maleimides is the Michael-type addition with thiols. nih.goviris-biotech.de This reaction is highly specific and proceeds rapidly at physiological pH, forming a stable thioether bond. nih.goviris-biotech.de This "click" reaction is widely used to crosslink polymers. For example, 4-arm PEG-maleimide can be crosslinked with dithiol-containing molecules to form hydrogels for cell encapsulation and tissue engineering applications. nih.gov The reaction kinetics are favorable, allowing for in-situ gelation. nih.gov A polymer system incorporating 1H-Pyrrole-2,5-dione, 1-undecyl- could be crosslinked using this efficient thiol-maleimide chemistry.
Maleimides can also undergo thermal crosslinking. researchgate.netrsc.org Bismaleimide (BMI) resins, for instance, are high-performance thermosetting polymers that cure upon heating. researchgate.net The crosslinking can occur through a free-radical polymerization of the maleimide double bonds or via other complex reactions like the ene reaction followed by a Diels-Alder reaction. researchgate.net While 1H-Pyrrole-2,5-dione, 1-undecyl- is a monomaleimide, it can be copolymerized into a polymer backbone, and the pendant maleimide groups can then be thermally crosslinked, potentially with the aid of a free-radical initiator. acs.org
Furthermore, maleimide groups can participate in Diels-Alder reactions with dienes, which can be a reversible crosslinking mechanism, leading to the development of self-healing or re-workable materials. researchgate.net
Table 4: Common Crosslinking Reactions for Maleimides
| Reaction Type | Reactant | Linkage Formed | Key Features | Reference |
|---|---|---|---|---|
| Michael Addition | Thiol (-SH) | Thioether | Fast, highly specific, proceeds at neutral pH. | nih.govnih.goviris-biotech.de |
| Thermal Polymerization | Another Maleimide | Carbon-Carbon | Occurs at elevated temperatures, often with radical initiators. | acs.orgresearchgate.net |
| Diels-Alder Reaction | Conjugated Diene | Cycloadduct | Can be thermally reversible, useful for self-healing materials. | researchgate.net |
Advanced Characterization and Analytical Methodologies for 1h Pyrrole 2,5 Dione, 1 Undecyl and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the molecular-level investigation of N-undecylmaleimide, providing definitive structural confirmation and functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1H-Pyrrole-2,5-dione, 1-undecyl- in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For N-undecylmaleimide, the spectrum exhibits characteristic signals for both the undecyl chain and the maleimide (B117702) ring. The two protons on the double bond of the maleimide ring are chemically equivalent and typically appear as a sharp singlet. The signals for the long alkyl chain appear in the upfield region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include those for the carbonyl carbons of the imide group, the olefinic carbons of the pyrrole (B145914) ring, and the distinct signals of the methylene (B1212753) and methyl carbons in the undecyl chain.
2D NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to confirm assignments. COSY experiments establish proton-proton couplings within the undecyl chain, while HSQC correlates each proton with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) can further confirm the structure by showing longer-range couplings, for instance, between the protons on the nitrogen-adjacent methylene group and the carbonyl carbons of the maleimide ring.
| Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| Maleimide CH=CH | ~6.70 | s (singlet) | 2H |
| N-CH₂ | ~3.52 | t (triplet) | 2H |
| N-CH₂-CH₂ | ~1.60 | p (quintet) | 2H |
| (CH₂)₈ | ~1.25 | m (multiplet) | 16H |
| CH₃ | ~0.88 | t (triplet) | 3H |
| Assignment | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C=O | ~170.8 |
| CH=CH | ~134.1 |
| N-CH₂ | ~37.9 |
| Alkyl Chain (CH₂)ₙ | ~31.9 - 22.7 |
| CH₃ | ~14.1 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in 1H-Pyrrole-2,5-dione, 1-undecyl- by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum provides clear evidence for the key structural components of the molecule. The most prominent features are the strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic imide.
Key expected absorption bands include:
C-H stretching: Vibrations from the undecyl alkyl chain appear just below 3000 cm⁻¹.
C=O stretching: The imide carbonyl groups give rise to two characteristic stretching bands, typically an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
C=C stretching: The stretching of the carbon-carbon double bond within the maleimide ring results in an absorption band in the 1600-1650 cm⁻¹ region.
C-N stretching: The vibration of the bond between the nitrogen and the carbonyl carbons is also observable.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretching | 2850 - 2960 |
| Imide C=O | Asymmetric Stretching | ~1770 |
| Imide C=O | Symmetric Stretching | ~1700 |
| Olefinic C=C | Stretching | ~1640 |
| Imide C-N | Stretching | ~1390 |
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification of N-undecylmaleimide and for the analysis of polymers derived from it. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 1H-Pyrrole-2,5-dione, 1-undecyl- and for monitoring its synthesis reactions. Given the nonpolar nature of the undecyl chain, a reverse-phase HPLC (RP-HPLC) method is most suitable.
In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. For N-undecylmaleimide, a gradient elution is often employed, starting with a higher polarity mobile phase (e.g., a mixture of water and acetonitrile) and gradually increasing the proportion of the organic solvent (acetonitrile) to elute the highly nonpolar compound. sielc.comresearchgate.net Detection is commonly achieved using a UV detector, as the maleimide ring contains a chromophore that absorbs UV light. This method can effectively separate the target compound from starting materials, such as maleic anhydride (B1165640) and undecylamine, and from any side products. researchgate.net
Gel Permeation Chromatography (GPC) for Polymer Characterization
While HPLC is used for the small molecule, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing polymers synthesized from 1H-Pyrrole-2,5-dione, 1-undecyl- monomer. sepscience.comlcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution. shimadzu.com
When N-undecylmaleimide is polymerized, GPC is used to determine the resulting polymer's molecular weight distribution. This includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). shimadzu.comlcms.cz The analysis is performed by dissolving the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform) and passing it through a column packed with porous gel. shimadzu.com Larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to a greater extent and elute later. The system is calibrated with polymer standards of known molecular weight to generate a calibration curve from which the molecular weight of the sample can be determined. lcms.cz Multi-detector GPC systems can also provide information on the polymer's architecture, such as branching. rsc.org
Structural Elucidation via X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the most definitive analytical method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of 1H-Pyrrole-2,5-dione, 1-undecyl- can be grown, XRD analysis can provide precise measurements of bond lengths, bond angles, and torsion angles.
The process involves irradiating a crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. The data can be used to construct a detailed 3D model of the molecule. For N-undecylmaleimide, this would confirm the planarity of the pyrrole-2,5-dione ring and reveal the specific conformation (e.g., all-trans) of the undecyl alkyl chain in the solid state. nih.govrsc.org Furthermore, XRD elucidates the intermolecular interactions, such as van der Waals forces, that govern how the molecules pack together in the crystal. nih.gov While no crystal structure for this specific compound appears in publicly available databases, the technique remains the gold standard for unambiguous structural proof.
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For polymers of 1H-Pyrrole-2,5-dione, 1-undecyl-, these methods are vital for determining their operational temperature limits and processing conditions. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). youtube.comyoutube.com
Thermogravimetric Analysis (TGA) TGA continuously measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or oxygen). youtube.com The resulting data, a plot of mass versus temperature, reveals information about the thermal stability and composition of the material. For polymers derived from maleimides, TGA is used to identify the onset temperature of decomposition, the rate of degradation, and the amount of residual char at the end of the analysis. researchgate.net By switching the purge gas from inert nitrogen to oxygen during the experiment, different stages of decomposition, such as polymer breakdown and the combustion of carbonaceous residue, can be distinguished. youtube.com
Differential Scanning Calorimetry (DSC) DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.comresearchgate.net This analysis identifies transitions in the material where heat is either absorbed (endothermic) or released (exothermic). youtube.com For polymers of 1H-Pyrrole-2,5-dione, 1-undecyl-, DSC is instrumental in identifying key thermal events. researchgate.netresearchgate.net These events include the glass transition (Tg), where the amorphous regions of the polymer change from a rigid to a more flexible state, and melting (Tm), which occurs in crystalline regions. youtube.comresearchgate.net DSC can also be used to study curing exotherms in thermosetting resin systems based on maleimide derivatives. researchgate.net
The table below summarizes the application of these thermal analysis techniques for maleimide-based polymers.
| Technique | Principle of Operation | Information Obtained for Maleimide Polymers |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Thermal stability, onset of decomposition, compositional analysis (e.g., polymer vs. filler content), moisture and volatile content. youtube.comresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior, heat of reaction for curing processes. youtube.comresearchgate.netresearchgate.net |
Advanced Techniques for Polymer Microstructure and Morphology
The physical and mechanical properties of a polymer are intimately linked to its microstructure (the arrangement of crystalline and amorphous regions) and morphology (the large-scale form and structure). Advanced techniques such as X-ray diffraction and electron microscopy are used to probe these features in polymers of 1H-Pyrrole-2,5-dione, 1-undecyl-.
X-Ray Diffraction (XRD) XRD is a primary technique for investigating the crystalline structure of materials. researchgate.net When an X-ray beam is directed at a polymer sample, it is scattered by the electrons of the atoms. The resulting diffraction pattern is unique to the material's atomic arrangement. For semi-crystalline polymers, the XRD pattern consists of sharp peaks superimposed on a broad, amorphous halo. icdd.comyoutube.com The sharp peaks arise from the ordered, crystalline domains, while the halo is generated by the disordered, amorphous regions. icdd.com Analysis of the XRD pattern allows for the determination of the degree of crystallinity, which is the weight or volume fraction of the crystalline phase in the polymer. youtube.com This parameter significantly influences the material's mechanical strength, stiffness, and chemical resistance. youtube.com For some specific 1H-pyrrole-2,5-dione derivatives, single-crystal X-ray diffraction can be used to determine the precise molecular structure, including bond lengths and angles, providing fundamental insight into how the molecules pack in the solid state. mdpi.com
Scanning Electron Microscopy (SEM) SEM is used to visualize the surface morphology of materials at high magnification. It works by scanning a focused beam of electrons over the sample surface, which causes the emission of secondary electrons. These are then collected to form a three-dimensional-like image. In the study of maleimide-based polymer networks, SEM is used to examine the surface topography and phase morphology, such as in cross-linked systems with other polymers like EPDM. researchgate.net These morphological studies can reveal information about the compatibility and dispersion of different components within a polymer blend or composite. researchgate.net
The following table outlines the application of these advanced characterization techniques.
| Technique | Principle of Operation | Information Obtained for Maleimide Polymers |
| X-Ray Diffraction (XRD) | Measures the scattering of X-rays by the atomic lattice of a material. | Degree of crystallinity, identification of crystalline phases, differentiation between amorphous and crystalline structures, determination of molecular structure in single crystals. researchgate.neticdd.commdpi.com |
| Scanning Electron Microscopy (SEM) | Scans a surface with a focused electron beam to produce an image of the topography. | Surface morphology, phase dispersion in polymer blends, characterization of fracture surfaces. researchgate.net |
Structure Activity Relationship Sar Studies of N Undecyl Maleimide and Its Derivatives
Impact of N-Alkyl Chain Length (Undecyl vs. Other Alkyls) on Reactivity and Polymerization Behavior
The length of the N-alkyl chain in N-alkylmaleimides significantly influences their reactivity and polymerization characteristics. Generally, as the length of the alkyl side chain increases, the stability of Langmuir-Blodgett (LB) films made from these monomers is affected. lsu.edu This is a critical consideration in the fabrication of thin film polymer materials.
In the context of polymerization, the length of the N-alkyl substituent can impact the rate and nature of the process. For instance, studies on N-alkylanilines have shown a clear relationship between the alkyl chain length and the stability of the resulting polymer films. lsu.edu While specific data for N-undecylmaleimide's polymerization kinetics in direct comparison to a wide range of other N-alkylmaleimides is not extensively detailed in the provided results, general principles of polymer chemistry suggest that the bulky undecyl group could sterically hinder the approach of monomers, potentially slowing the rate of homopolymerization compared to maleimides with shorter alkyl chains. researchgate.net
Conversely, in copolymerization reactions, particularly with electron-rich comonomers like styrene (B11656), the electronic effects of the maleimide (B117702) ring are often the dominant factor. vcu.edu However, the long alkyl chain of N-undecylmaleimide can influence the properties of the resulting copolymer, such as its solubility and thermal characteristics.
Electronic and Steric Effects of Substituents on Maleimide Reactivity
The reactivity of the maleimide double bond is highly sensitive to both electronic and steric effects of substituents on the nitrogen atom and the maleimide ring itself.
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the maleimide's carbon-carbon double bond. vcu.edunih.gov This enhanced electrophilicity makes the maleimide more susceptible to nucleophilic attack, such as in Michael addition reactions with thiols. vcu.edunih.gov For example, N-aryl substituted maleimides generally exhibit different reactivity compared to N-alkyl substituted ones due to the electronic influence of the aryl group. nih.gov The undecyl group in N-undecylmaleimide is an electron-donating alkyl group, which would be expected to slightly decrease the inherent reactivity of the maleimide double bond compared to maleimides with electron-withdrawing substituents.
Correlation of Molecular Structure with Polymer Properties (e.g., flexibility, compatibility)
The molecular structure of N-undecylmaleimide directly translates to the macroscopic properties of polymers derived from it. The long, flexible undecyl side chain imparts distinct characteristics to the polymer backbone.
Flexibility: The presence of long alkyl side chains, such as the undecyl group, generally increases the flexibility of the polymer chain. This is because the long chains act as internal plasticizers, increasing the free volume between polymer backbones and lowering the glass transition temperature (Tg). afinitica.comornl.gov A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. uomustansiriyah.edu.iqresearchgate.net Studies on poly(n-alkyl (meth)acrylates) have shown that the Tg generally decreases with an increase in the length of the alkyl side chain, a principle that can be extended to poly(N-alkylmaleimide)s. afinitica.comornl.gov Therefore, polymers of N-undecylmaleimide are expected to be more flexible than those derived from maleimides with shorter alkyl chains.
Interactive Table: Expected Impact of N-Alkyl Chain Length on Polymer Properties
| N-Alkyl Chain Length | Expected Glass Transition Temperature (Tg) | Expected Polymer Flexibility | Expected Compatibility with Nonpolar Materials |
|---|---|---|---|
| Short (e.g., Methyl, Ethyl) | Higher | Lower | Lower |
| Medium (e.g., Butyl, Hexyl) | Intermediate | Intermediate | Intermediate |
Design Principles for Modulated Reactivity and Selectivity in Chemical Systems
The design of chemical systems with modulated reactivity and selectivity involving maleimides like N-undecylmaleimide relies on a fundamental understanding of structure-activity relationships.
Control of Reactivity: The reactivity of the maleimide double bond can be precisely tuned. For Michael additions, which are crucial in bioconjugation, the reaction rate is highly dependent on pH. thermofisher.comaxispharm.com Maintaining a pH between 6.5 and 7.5 ensures high selectivity for thiol groups over amines. thermofisher.comaxispharm.com The inherent reactivity can also be modulated by introducing substituents on the maleimide ring itself or on the N-substituent. ucl.ac.ukacs.org For instance, electron-withdrawing groups enhance reactivity, while bulky groups can decrease it. researchgate.netvcu.eduacs.org The stability of the maleimide itself can be managed, for example, by using "protected" maleimides that are deprotected under specific conditions to initiate a reaction. researchgate.net
Control of Selectivity: In complex molecules with multiple potential reaction sites, achieving selectivity is paramount. For N-undecylmaleimide, its primary reactivity is the Michael addition with thiols. thermofisher.com However, under certain conditions, reactions with other nucleophiles can occur. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, the desired reaction pathway can be favored. thermofisher.comnih.gov In polymerization, the choice of comonomer and initiator can direct the formation of alternating, random, or block copolymers, each with unique properties. vcu.edu The design of bifunctional or multifunctional maleimide-containing reagents allows for the construction of complex architectures, such as crosslinked networks or branched polymers, where the reactivity of each maleimide unit can be controlled. researchgate.netnih.gov Furthermore, the reversibility of the maleimide-thiol adduct can be exploited in certain applications, and this can be controlled by the local chemical environment. nih.govnih.govresearchgate.net
Bioconjugation Strategies Involving 1h Pyrrole 2,5 Dione, 1 Undecyl
Maleimide-Thiol Click Chemistry in Biomolecular Functionalization
The reaction between a maleimide (B117702) and a thiol-containing compound is a cornerstone of bioconjugation, often referred to as a "click" reaction due to its speed, selectivity, and high yield under mild, aqueous conditions. nih.govnih.govresearchgate.net This reaction involves the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. nih.govnih.gov
Chemoselective Coupling Reactions
The hallmark of maleimide-thiol chemistry is its exceptional chemoselectivity. Maleimides, including N-undecyl maleimide, exhibit a strong preference for reacting with the thiol groups of cysteine residues in proteins over other nucleophilic amino acid side chains like the amines of lysine (B10760008). mdpi.comnih.gov This high selectivity is attributed to a combination of factors: the soft nature of the thiolate nucleophile, which preferentially reacts with the soft electrophile of the maleimide, and the lower pKa of the cysteine thiol group (around 8.5-9.0) compared to the lysine amino group. researchgate.netnih.gov At a physiological pH range of 6.5-7.5, the thiol group exists in a sufficient concentration of its more nucleophilic thiolate form to react rapidly, while the reaction with amines is significantly slower. nih.gov This allows for the precise, site-specific modification of proteins at cysteine residues, which are often present in lower abundance than other amino acids. mdpi.comnih.gov
Kinetics and Efficiency in Bioconjugation Protocols
The kinetics of the maleimide-thiol reaction are typically rapid, with reactions often reaching high efficiency within minutes to a few hours at room temperature. nih.govsci-hub.se The reaction rate is dependent on several factors, including pH, temperature, and the specific reactants involved. researchgate.netrsc.org For instance, the reaction between maleimide-functionalized nanoparticles and the thiol-containing peptide cRGDfK at a 2:1 maleimide-to-thiol molar ratio achieved 84% conjugation efficiency within 30 minutes at pH 7.0. nih.gov N-aryl maleimides have been observed to react approximately 2.5 times faster than their N-alkyl counterparts. mdpi.com However, a potential side reaction is the hydrolysis of the maleimide ring itself, which can compete with the thiol conjugation, especially at higher pH. mdpi.comsci-hub.se Despite this, the rate of cysteine conjugation is generally substantially faster than the hydrolysis pathway, ensuring efficient bioconjugation. mdpi.com
Synthesis of N-Undecyl Maleimide-Functionalized Linkers and Reagents
The synthesis of N-substituted maleimides, including the 1-undecyl derivative, can be achieved through several established methods. A common approach involves a two-step process starting from maleic anhydride (B1165640). mdpi.comresearchgate.net In the first step, maleic anhydride is reacted with an amine, in this case, undecylamine, to form the corresponding maleamic acid. mdpi.com The subsequent step involves a dehydrative cyclization of the maleamic acid to yield the N-undecyl maleimide. This cyclization can be accomplished using reagents like acetic anhydride and sodium acetate. mdpi.com
Another synthetic strategy employs a Diels-Alder/retro-Diels-Alder approach. researchgate.netglenresearch.com This method involves the reaction of maleic anhydride with a diene, such as furan (B31954), to form a thermally stable adduct. This adduct can then be reacted with the desired amine (undecylamine) to form the imide. Finally, a retro-Diels-Alder reaction, typically performed by heating, regenerates the maleimide double bond, yielding the N-undecyl maleimide. researchgate.netglenresearch.com This method is advantageous as it uses widely available starting materials and often results in high purity products. researchgate.net Heterobifunctional linkers containing a maleimide group can also be synthesized to facilitate the connection of different molecular entities. nih.gov
Integration into Advanced Bioconjugate Architectures
The N-undecyl maleimide moiety, as part of a larger linker, can be integrated into complex biomolecular structures for a variety of applications. A prominent example is the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. researchgate.netresearchgate.netnih.gov In this architecture, the maleimide group on the linker-drug construct reacts with a cysteine residue on the antibody, which may be naturally occurring or engineered into the protein structure.
This strategy has also been applied to:
PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains to proteins or peptides to improve their pharmacokinetic properties. frontiersin.orgnih.gov
Surface Functionalization : The immobilization of biomolecules onto surfaces, such as nanoparticles or polymeric coatings, for applications in drug delivery and diagnostics. nih.govtandfonline.com
Protein-Protein Conjugates : The creation of novel bifunctional proteins by linking two different proteins together. ucl.ac.uk
The long undecyl alkyl chain of 1H-Pyrrole-2,5-dione, 1-undecyl- introduces significant hydrophobicity, which could be leveraged in specific applications, such as influencing the solubility of the final conjugate or promoting interactions with lipid membranes.
Stability of Maleimide-Biomolecule Conjugates in Research Environments
While the thioether bond formed by the maleimide-thiol reaction is generally stable, the resulting succinimide (B58015) ring can be susceptible to two competing reactions in biological environments: a retro-Michael reaction and ring hydrolysis. nih.govnih.govacs.org
The retro-Michael reaction involves the reversal of the initial conjugation, leading to the dissociation of the conjugate. This can be particularly problematic in the presence of other thiols, such as glutathione (B108866), which is abundant in the bloodstream and inside cells. frontiersin.orgnih.gov This thiol exchange can lead to the premature release of a conjugated drug from an ADC, potentially causing off-target toxicity. nih.gov Conjugates formed from traditional N-alkyl maleimides, such as the undecyl derivative, have shown variable stability, with significant deconjugation observed over time in the presence of thiols. researchgate.netnih.gov For example, an N-alkyl maleimide-based ADC showed 35-67% deconjugation over 7 days in serum at 37°C. nih.gov
Ring hydrolysis , on the other hand, involves the opening of the succinimide ring to form a more stable, ring-opened succinamic acid derivative. nih.govacs.org This hydrolyzed product is resistant to the retro-Michael reaction, thus providing a more stable linkage. nih.govnih.govacs.org The rate of this stabilizing hydrolysis is influenced by the substituent on the maleimide nitrogen. N-aryl maleimides exhibit a much faster rate of hydrolysis compared to N-alkyl maleimides, leading to more stable conjugates. researchgate.netnih.govmdpi.com For N-alkyl maleimide conjugates, the half-life for ring-opening can be over a week, which may not be fast enough to prevent thiol exchange in vivo. acs.org
Recent strategies to improve the stability of maleimide conjugates include the development of new maleimide derivatives that promote faster hydrolysis or the formation of alternative, more stable linkages. nih.govacs.org
Table 1: Comparative Stability of Maleimide Conjugates
| Maleimide Type | Conjugate Stability Characteristic | Deconjugation (in presence of thiol) | Reference |
| N-Alkyl Maleimide | Prone to retro-Michael reaction, slow ring hydrolysis. | 35-67% over 7 days | nih.gov |
| N-Alkyl Maleimide | ~30% deconjugation after 7 days with 1mM GSH. | <70% conjugation remaining | frontiersin.org |
| N-Aryl Maleimide | Faster ring hydrolysis, leading to more stable adducts. | <20% over 7 days | nih.gov |
| Thiazine Linker (from N-terminal Cys) | Markedly slower degradation and reduced thiol exchange. | Over 20 times less susceptible to glutathione adduct formation. | nih.gov |
Table 2: List of Chemical Compounds Mentioned
Materials Science Research Applications of 1h Pyrrole 2,5 Dione, 1 Undecyl
Design and Synthesis of Functional Polymers
Polymers with Tunable Chemical and Mechanical Properties
The N-undecyl substituent has a pronounced effect on the properties of polymers containing maleimide (B117702). Studies on copolymers with different n-alkyl side chains, including the structurally analogous dodecyl group, have demonstrated that the length of the alkyl chain is a critical determinant of the surface properties of the polymer films. For copolymers possessing longer side chains (C6 and above), the surface characteristics are primarily governed by these alkyl chains, resulting in a significantly more hydrophobic surface. acs.org This phenomenon is attributed to the ability of the long alkyl chains to effectively shield the more polar polymer backbone from the surface. acs.org In copolymers featuring dodecyl side chains, the solid surface tension is found to be comparable to that of surfaces made up entirely of methyl groups, which suggests a well-ordered surface structure. acs.org
The incorporation of N-substituted maleimides also has a notable impact on polymerization kinetics. Research indicates that the presence of electron-withdrawing N-substituents on the maleimide ring can lead to an increased rate of copolymerization with electron-donating comonomers. vcu.edu This is due to the enhanced complex formation between the maleimide and the comonomer. vcu.edu Although the undecyl group is not strongly electron-withdrawing, its significant steric presence can also influence the polymerization process.
The mechanical properties of polymers can be finely tuned through the inclusion of N-undecylmaleimide. The long and flexible undecyl chains can function as internal plasticizers, which may enhance the flexibility and decrease the glass transition temperature (Tg) of the polymer when compared to polymers with shorter or absent alkyl chains. A study focusing on polyimides modified with long-chain alkyl groups via polymer reaction revealed that these materials retained excellent film-forming capabilities and thermal stability. researchgate.net
| N-Alkyl Chain | Solid Surface Tension (mN/m) |
|---|---|
| Methyl (C1) | ~40 |
| Butyl (C4) | ~35 |
| Hexyl (C6) | ~30 |
| Octyl (C8) | ~25 |
| Dodecyl (C12) | ~22 |
This table is based on data for poly(styrene-alt-N-(n-alkyl)maleimides) (SAlkMI) and illustrates the trend of decreasing surface tension with increasing alkyl chain length. Specific data for the undecyl (C11) chain was not available and is extrapolated based on the trend. Data adapted from a study on the wettability of maleimide copolymer films. acs.org
Incorporation into Polymer Networks and Crosslinked Systems
The maleimide group of 1H-Pyrrole-2,5-dione, 1-undecyl- is characterized by its high reactivity, enabling it to engage in a variety of crosslinking reactions. This makes it an exceptionally valuable component in the fabrication of durable polymer networks. The double bond within the maleimide structure can undergo free-radical polymerization, leading to the formation of crosslinked architectures. Furthermore, it can react with di- or multifunctional nucleophiles, such as thiols and amines, via a Michael addition reaction to create crosslinked networks. researchgate.net
The undecyl chain plays a significant role in influencing the properties of these networks. Its hydrophobic character can modulate the swelling behavior of the resultant hydrogels or organogels. In aqueous media, the undecyl chains have a tendency to aggregate, which can lead to the formation of hydrophobic domains within the crosslinked network. This can, in turn, affect the mechanical properties of the material and the release profile of any encapsulated hydrophobic molecules.
Role in Smart Materials and Responsive Systems Research
"Smart" or "intelligent" materials are engineered to exhibit a controlled response to external stimuli, such as changes in temperature, pH, or light. nih.govresearchgate.net The integration of 1H-Pyrrole-2,5-dione, 1-undecyl- can bestow such responsive characteristics upon polymers. The long undecyl chain can induce an amphiphilic nature in copolymers when it is combined with hydrophilic monomers. These amphiphilic polymers are capable of self-assembling in aqueous solutions to form organized structures like micelles. rsc.orgresearchgate.net These assemblies can be designed to be sensitive to fluctuations in temperature or pH, which can trigger their disassembly and the subsequent release of an encapsulated substance.
For example, if N-undecylmaleimide is copolymerized with a thermo-responsive monomer such as N-isopropylacrylamide (NIPAAm), the resulting copolymer could demonstrate a lower critical solution temperature (LCST). Below this temperature, the polymer remains soluble, while above it, the polymer becomes insoluble and precipitates. The presence of the undecyl chains would amplify the hydrophobic interactions within the polymer, likely resulting in a lower LCST compared to that of pure PNIPAAm.
Self-Assembly and Supramolecular Organization in Materials Research
The amphiphilic properties that 1H-Pyrrole-2,5-dione, 1-undecyl- can confer upon copolymers are a primary driver for the processes of self-assembly and the creation of supramolecular structures. nih.gov When a block copolymer is synthesized to include both a hydrophilic block and a hydrophobic block containing N-undecylmaleimide, these copolymers can spontaneously organize in selective solvents to form a variety of well-defined morphologies, including micelles, vesicles (also known as polymersomes), and lamellae. rsc.orgresearchgate.netumn.edumdpi.com
Influence of the Undecyl Chain on Aggregation Behavior
The length and chemical nature of the hydrophobic alkyl chain have a substantial influence on the aggregation behavior of amphiphilic polymers. The undecyl chain, being a relatively long and flexible alkyl group, will have a strong tendency to form the core of a hydrophobic domain when in an aqueous environment. The resulting size and morphology of these aggregates are determined by the delicate balance between the hydrophilic and hydrophobic segments of the copolymer.
A study on the effect of N-alkyl chain length on the aggregation of cyanine (B1664457) dyes, while not directly involving maleimide polymers, offers valuable analogous insights. It was observed that an increase in the length of the N-alkyl chain resulted in a narrowing of the J-aggregation absorption and emission bands, which is indicative of a more orderly packing of the molecules. nih.gov By analogy, in copolymers that contain N-undecylmaleimide, the long alkyl chains are anticipated to encourage the formation of more distinct and stable hydrophobic microdomains within the self-assembled structures. This can have a direct impact on the loading capacity for hydrophobic guest molecules and their subsequent release kinetics.
Development of Sustainable Polymer Materials (if derived from bio-based precursors)
The global push towards a more circular economy has catalyzed significant research into the development of polymers derived from renewable resources. nih.govkuraray.comnih.govspringer.com 1H-Pyrrole-2,5-dione, 1-undecyl- has the potential to be synthesized from bio-based precursors. The undecyl group, for instance, can be sourced from undecylenic acid, which is a product of the pyrolysis of castor oil. The maleimide component itself can be produced from maleic anhydride (B1165640), which in turn can be manufactured through the oxidation of bio-based furfural. researchgate.net
| Component of the Monomer | Potential Bio-based Precursor | Source |
|---|---|---|
| Undecyl group | Undecylenic acid | Castor oil |
| Pyrrole-2,5-dione (Maleimide) | Maleic Anhydride from Furfural | Biomass (e.g., corn cobs, sugarcane bagasse) |
Theoretical and Computational Investigations of 1h Pyrrole 2,5 Dione, 1 Undecyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1H-Pyrrole-2,5-dione, 1-undecyl-. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comschrodinger.com A smaller gap generally implies higher reactivity. irjweb.com For 1H-Pyrrole-2,5-dione, 1-undecyl-, the electron-withdrawing nature of the maleimide (B117702) ring influences the energies of these orbitals.
Mulliken charge analysis, another output of quantum chemical calculations, reveals the partial charges on each atom within the molecule. This information helps in identifying electrophilic and nucleophilic centers, which are key to predicting how the molecule will interact with other reagents. The carbon atoms of the double bond in the pyrrole-2,5-dione ring are expected to be electrophilic, making them susceptible to nucleophilic attack, a common reaction pathway for maleimides. nih.gov
Table 1: Calculated Quantum Chemical Properties of 1H-Pyrrole-2,5-dione, 1-undecyl- (Illustrative Data)
| Parameter | Value | Description |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | The energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. irjweb.com |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on C=C | +0.25 e | Illustrates the electrophilic nature of the maleimide double bond. |
Note: The data in this table is illustrative and based on typical values for similar N-alkylmaleimides. Actual values would be obtained from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Polymer Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and materials. youtube.comyoutube.com For 1H-Pyrrole-2,5-dione, 1-undecyl-, MD simulations are particularly useful for analyzing the conformational flexibility of the long undecyl side chain and for predicting the behavior of polymers derived from this monomer. rsc.orgarxiv.org
Table 2: Simulated Conformational and Polymeric Properties of 1H-Pyrrole-2,5-dione, 1-undecyl- and its Polymer (Illustrative Data)
| Property | Value | Description |
| Monomer Conformational Energy | ||
| Lowest Energy Conformer | -150 kcal/mol | The most stable conformation of the undecyl chain. |
| Rotational Energy Barrier (C-C) | 3-5 kcal/mol | The energy required to rotate around a carbon-carbon single bond in the undecyl chain. |
| Polymer (in melt) | ||
| Radius of Gyration (Rg) | 25 Å | A measure of the size of a single polymer chain. |
| Glass Transition Temperature (Tg) | ~50 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
Note: The data in this table is illustrative and represents typical values that could be obtained from MD simulations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.govnih.gov For 1H-Pyrrole-2,5-dione, 1-undecyl-, this is particularly relevant for understanding its polymerization and other addition reactions. mdpi.com
The Michael addition is a key reaction for maleimides, where a nucleophile adds to one of the carbon atoms of the double bond. nih.govrsc.org Theoretical modeling can map out the entire energy profile of this reaction, starting from the reactants, passing through the high-energy transition state, and ending with the products. acs.org The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. nih.gov
By modeling the polymerization of 1-undecyl-1H-pyrrole-2,5-dione, researchers can gain insights into the stereochemistry and regioselectivity of the process. researchgate.net Transition state analysis helps to understand why certain products are formed preferentially over others. nih.gov
Table 3: Calculated Energetics for a Model Michael Addition Reaction of 1H-Pyrrole-2,5-dione, 1-undecyl- (Illustrative Data)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Maleimide + Nucleophile) | 0 | The starting energy of the separated reactants. |
| Transition State | +15 | The highest energy point along the reaction coordinate, determining the reaction rate. |
| Product (Adduct) | -20 | The final energy of the addition product, indicating the reaction is exothermic. |
Note: The data in this table is illustrative. The actual energies would depend on the specific nucleophile and the level of theory used in the calculations.
Predictive Modeling for Structure-Property Relationships in Polymeric Systems
A major goal of computational materials science is to predict the macroscopic properties of materials from their molecular structure. arxiv.org Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate molecular descriptors with experimental properties. researchgate.netnih.gov
For polymers of 1H-Pyrrole-2,5-dione, 1-undecyl-, QSPR models can be developed to predict properties such as the glass transition temperature, solubility, and mechanical strength based on descriptors derived from the monomer structure. lsu.edu These descriptors can include quantum chemical parameters (like those in Table 1), topological indices that describe the molecular graph, and geometric parameters.
By establishing a reliable QSPR model, researchers can virtually screen new polymer candidates with modified side chains or backbones to identify materials with desired properties before undertaking their synthesis and characterization, thus accelerating the materials discovery process. nih.gov
Table 4: Illustrative QSPR Model for Predicting a Polymer Property
Property = a * (Descriptor 1) + b * (Descriptor 2) + c
| Descriptor | Coefficient | Description |
| Descriptor 1: Molecular Weight | a = 0.1 | The mass of the repeating unit. |
| Descriptor 2: HOMO-LUMO Gap | b = -5.2 | An electronic descriptor related to reactivity. |
| Intercept | c = 150 | A constant term in the model. |
Note: This is a simplified, illustrative example of a QSPR model. Real models are typically more complex and are validated against experimental data.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-undecyl-1H-pyrrole-2,5-dione, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including alkylation of maleimide (1H-pyrrole-2,5-dione) with undecyl halides. Solvents like ethanol or toluene are used for solubility control, and reactions are monitored via thin-layer chromatography (TLC). Purification is achieved through column chromatography or recrystallization using ethyl acetate/hexane mixtures. Purity is confirmed by melting point analysis and NMR spectroscopy .
- Key Data :
| Parameter | Example Value | Source |
|---|---|---|
| Solvent System | Ethanol/Toluene | |
| Purification Method | Column Chromatography |
Q. Which spectroscopic techniques are critical for characterizing 1-undecyl-1H-pyrrole-2,5-dione?
- Methodology :
- NMR : ¹H NMR (δ 1.2–1.6 ppm for undecyl chain protons; δ 6.8–7.2 ppm for pyrrole-dione protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
- IR : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 3100–2850 cm⁻¹ (C-H stretching for alkyl chain) .
- Mass Spectrometry : Molecular ion peak at m/z 295.3 (C₁₅H₂₅NO₂⁺) .
- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .
Q. What is the hypothesized mechanism of biological activity for maleimide derivatives like 1-undecyl-1H-pyrrole-2,5-dione?
- Methodology : Maleimides react with thiol groups (-SH) in proteins via Michael addition, making them useful in enzyme inhibition studies. For example, they may block cysteine-dependent enzymes like phospholipase A2 or C. Activity is assayed using fluorometric or colorimetric thiol-reactivity tests .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-undecyl-1H-pyrrole-2,5-dione in complex biological systems?
- Methodology :
- Use density functional theory (DFT) to calculate electrophilicity indices, focusing on the α,β-unsaturated carbonyl group.
- Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in target proteins.
- Reference Data :
| Parameter | Value | Source |
|---|---|---|
| Electrophilicity (ω) | ~3.5 eV (DFT) | |
| Binding Affinity | -8.2 kcal/mol (docking) |
Q. How to resolve contradictions in reported spectral data for maleimide derivatives?
- Methodology :
- Crystallography : Use single-crystal X-ray diffraction (SHELXL refinement) to confirm bond lengths and angles .
- Comparative Analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., 1-butyl-1H-pyrrole-2,5-dione ).
Q. What strategies improve the thermal and pH stability of 1-undecyl-1H-pyrrole-2,5-dione in aqueous solutions?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Stabilize via encapsulation in cyclodextrins .
- pH Stability : UV-Vis spectroscopy reveals degradation at pH > 9.0; buffer solutions (pH 6–8) are optimal .
Q. What advanced applications exist for 1-undecyl-1H-pyrrole-2,5-dione in materials science?
- Methodology :
- Conductive Polymers : Incorporate into polythiophene matrices for organic electronics. Conductivity measured via four-point probe (~10⁻³ S/cm) .
- Self-Assembly : Undecyl chains enable micelle formation; critical micelle concentration (CMC) determined by fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
